thallium(I) octanoate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
18993-50-5 |
|---|---|
Molecular Formula |
C8H15O2Tl |
Molecular Weight |
347.59 g/mol |
IUPAC Name |
octanoate;thallium(1+) |
InChI |
InChI=1S/C8H16O2.Tl/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
FWHYAAFZQBJZLE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways for Thallium I Octanoate
Contemporary Synthesis Protocols for Thallium(I) Octanoate (B1194180)
The synthesis of thallium(I) carboxylates, including thallium(I) octanoate, is typically achieved through straightforward acid-base or metathesis reactions. These methods are valued for their high yields and the crystalline, stable nature of the resulting products. psu.eduresearchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for obtaining high-purity this compound suitable for detailed physicochemical studies. Key to this is the careful control of stoichiometry and the selection of appropriate solvents and purification methods.
General synthetic procedures involve the reaction of octanoic acid with a thallium(I) source. Two common precursors are thallium(I) ethoxide and thallium(I) carbonate.
Using Thallium(I) Ethoxide: The reaction of octanoic acid with thallium(I) ethoxide in a non-polar solvent like dry benzene (B151609) or ether results in the rapid precipitation of this compound in high yield. psu.edusigmaaldrich.com The reaction is typically conducted with stirring, and the resulting precipitate can be washed with a non-polar solvent such as pentane (B18724) and dried. psu.edu The use of thallium(I) ethoxide is advantageous as it is soluble in many organic solvents, allowing for homogeneous reaction conditions in non-polar media. sigmaaldrich.com
Using Thallium(I) Carbonate: An alternative and frequently used method is the reaction of octanoic acid with thallium(I) carbonate in a solvent like methanol (B129727). capes.gov.br To ensure the purity of the final product and prevent the formation of acid-salt complexes, a slight excess of thallium(I) carbonate is recommended. csic.es The product is typically purified by recrystallization from methanol. capes.gov.br
For thermodynamic studies, achieving high purity is paramount. Purity determination is often carried out using Differential Scanning Calorimetry (DSC) through fractional-fusion techniques. umich.edu For instance, a purity of 99.97 mole percent was achieved for thallium(I) n-hexanoate prepared for calorimetric studies. umich.edu It is also critical to ensure the absence of water and free acid in the final product, which can be verified by infrared spectroscopy. umich.edu
Table 1: General Synthesis Parameters for Thallium(I) Alkanoates
| Parameter | Using Thallium(I) Ethoxide | Using Thallium(I) Carbonate |
|---|---|---|
| Thallium Precursor | Thallium(I) Ethoxide | Thallium(I) Carbonate |
| Carboxylic Acid | Octanoic Acid | Octanoic Acid |
| Solvent | Dry Benzene or Ether psu.edu | Methanol capes.gov.br |
| Stoichiometry | 1 equivalent of acid to 1 equivalent of ethoxide sigmaaldrich.com | Slight excess of carbonate recommended csic.es |
| Reaction Product | Precipitate of this compound | This compound in solution |
| Purification | Washing with pentane and drying psu.edu | Recrystallization from hot methanol capes.gov.br |
| Yield | Quantitative sigmaaldrich.com | High |
Exploration of Non-Aqueous and Green Chemistry Routes
While the primary synthesis routes for this compound involve organic solvents, specific research into "green" synthetic methodologies for this particular compound is limited in the available literature. However, broader trends in inorganic synthesis point towards the exploration of solvent-free and aqueous-based methods to minimize environmental impact.
The oxidation of thallium(I) to thallium(III) has been shown to occur in non-aqueous media such as methanol and acetic acid, indicating the feasibility of conducting thallium-based reactions in various solvent systems. umich.edu Green chemistry approaches for other thallium(I) coordination polymers, such as sonochemical and mechanochemical (solid-state) syntheses, have been reported. researchgate.netconicet.gov.ar For example, thallium(I) supramolecular polymers have been synthesized using ultrasound irradiation and grinding, which can lead to the formation of nanomaterials. conicet.gov.ar These methods, while not yet documented for this compound, represent potential future avenues for its environmentally benign synthesis.
Precursor Reactivity and Ligand Exchange Considerations
The reactivity of this compound is characteristic of thallium(I) carboxylates. These salts are stable, crystalline solids that serve as precursors in various organic reactions. researchgate.net A notable reaction is their use in modifications of the Prévost and Hunsdiecker reactions. researchgate.net For example, treatment of an alkene with a thallium(I) carboxylate and iodine yields a vic-iodocarboxylate. researchgate.net
Mechanistic Investigations of this compound Formation
The formation of this compound from its precursors is generally considered a straightforward metathetical or acid-base reaction. However, detailed mechanistic studies, particularly kinetic and thermodynamic analyses of the synthesis reaction itself, are not extensively covered in the reviewed scientific literature.
Thermodynamic Analysis of Synthetic Pathways
While thermodynamic data for the synthesis reaction of this compound are not available, extensive thermodynamic studies have been performed on the solid-state properties of the thallium(I) n-alkanoate series. These studies, conducted using adiabatic calorimetry and Differential Scanning Calorimetry (DSC), provide valuable information on the heat capacities and the thermodynamics of phase transitions of the crystalline and mesomorphic (liquid crystal) phases of these compounds. csic.esumich.eduumich.edudoi.orgpsu.edu
This compound, like other members of the series with a sufficient chain length (n ≥ 5), exhibits thermotropic mesomorphism, meaning it forms liquid crystal phases upon heating. doi.org The thermodynamic parameters for the various phase transitions in the thallium(I) n-alkanoate series have been systematically measured. This data is crucial for understanding the stability and phase behavior of this compound in materials science applications.
A study on binary systems of cobalt(II) octanoate and various univalent metal octanoates, including this compound, reports a clearing point (transition from liquid crystal to isotropic liquid) for pure this compound at 220 °C (493.15 K). capes.gov.br This is consistent with the general trend of transition temperatures in the homologous series.
Table 2: Phase Transition Temperatures for Selected Thallium(I) n-Alkanoates
| Compound | Transition | Temperature (K) |
|---|---|---|
| Thallium(I) n-Hexanoate umich.edu | Solid-Solid | 203.5 |
| Solid-Solid | 208.3 | |
| Thallium(I) n-Heptanoate psu.edu | Solid-Solid | 262.1 |
| Solid-Solid | 268.6 | |
| Solid-Solid | 271.4 | |
| Solid-Solid | 301.0 | |
| This compound capes.gov.br | Mesophase-Isotropic Liquid (Clearing) | 493.15 |
| Thallium(I) n-Decanoate umich.edu | Solid-Solid | 232.9 |
| Solid-Solid | 288.3 | |
| Solid-Solid | 305.6 | |
| Solid-Solid | 327.6 | |
| Solid-Mesophase (Melting) | 450.0 | |
| Mesophase-Isotropic Liquid (Clearing) | 484.0 |
Note: This table presents a selection of transition temperatures to illustrate the complex phase behavior of the thallium(I) n-alkanoate series. The data is sourced from calorimetric studies on the solid compounds and does not represent the thermodynamics of their synthesis.
Identification of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms, including the identification of transient species such as intermediates and transition states, is fundamental to understanding and optimizing synthetic protocols. For the synthesis of this compound, a comprehensive understanding of these transient species provides critical insights into the reaction kinetics and thermodynamics. While specific experimental studies detailing the mechanistic pathway for this compound formation are not extensively documented, a plausible mechanism can be inferred from the well-established principles of inorganic reactions and the known chemistry of thallium(I) compounds. orgsyn.orgsmolecule.compilgaardelements.com
A common and straightforward synthesis of this compound involves the reaction of thallium(I) hydroxide (B78521) with octanoic acid. This acid-base neutralization reaction is expected to proceed through a simple, stepwise mechanism involving distinct intermediates and a culminating transition state leading to the final product.
Proposed Reaction Intermediates
In the aqueous or alcoholic solution typically employed for this synthesis, the primary reacting species are the solvated thallium(I) cation (Tl⁺) and the octanoate anion (C₇H₁₅COO⁻). The formation of these ionic intermediates is the initial step following the acid-base reaction between thallium(I) hydroxide and octanoic acid.
The thallium(I) cation is a soft acid and exists in solution as a solvated ion. sphinxsai.com Its large ionic radius and relatively low charge density influence its coordination chemistry and interaction with solvent molecules. The stability of the Tl⁺ ion in its +1 oxidation state is a prominent feature of thallium chemistry. attelements.com
The octanoate anion is formed upon deprotonation of octanoic acid. In solution, this carboxylate anion is also solvated. The negative charge is delocalized across the two oxygen atoms of the carboxylate group, a feature that stabilizes the anion.
The characteristics of these proposed intermediates are summarized in the interactive table below.
| Intermediate Species | Formula | Role in Reaction | Key Characteristics |
| Solvated Thallium(I) Ion | [Tl(solvent)ₙ]⁺ | Electrophile | Soft acid, large ionic radius, stable +1 oxidation state. sphinxsai.comattelements.com |
| Solvated Octanoate Anion | [C₇H₁₅COO(solvent)ₘ]⁻ | Nucleophile | Carboxylate anion with delocalized negative charge. |
The Transition State
The transition state in the formation of this compound represents the energetic pinnacle on the reaction coordinate, where the ionic bond between the thallium(I) cation and the octanoate anion is being formed. At this stage, the solvent molecules that were part of the solvation shells of the individual ions are being displaced to allow for the close approach and bonding of the Tl⁺ and C₇H₁₅COO⁻ ions.
The geometry of the transition state is likely to involve a close association of the thallium(I) ion with one or both of the oxygen atoms of the carboxylate group. The precise nature of this interaction will be influenced by the solvent environment and the steric bulk of the octanoate's alkyl chain. The energy of this transition state dictates the activation energy of the reaction and, consequently, the reaction rate.
The hypothetical properties of the transition state for the formation of this compound are outlined in the following interactive table.
| Property | Description | Implication for Reaction |
| Structure | A transient arrangement where the Tl-O ionic bond is partially formed, and the solvation shells of the reacting ions are reorganizing. | The geometry and charge distribution at this point determine the stereochemical outcome, although not relevant for this simple salt formation. |
| Energy | The highest potential energy point along the reaction coordinate from reactants to products. | Determines the activation energy (Ea) and the overall rate of the reaction. A lower transition state energy leads to a faster reaction. |
| Bonding | Partial ionic bond formation between the thallium(I) cation and the oxygen atom(s) of the octanoate anion. | The strength of this incipient bond contributes to the stability of the transition state. |
| Solvation | Reduced solvation compared to the free ions as solvent molecules are displaced to allow for ion pairing. | The energy required for desolvation contributes to the overall activation energy. |
Detailed Structural Elucidation and Advanced Spectroscopic Characterization of Thallium I Octanoate
Solid-State Structural Analysis via X-ray Diffraction
Specific single-crystal X-ray diffraction data for thallium(I) octanoate (B1194180) are not available. However, studies on other thallium(I) carboxylates, such as thallium(I) salicylate (B1505791), show that these compounds often crystallize in systems like the orthorhombic space group Pbca. researchgate.net Thallium(I) compounds with other organic ligands have been found to crystallize in monoclinic systems with space groups such as P2₁/c or C2/c. researchgate.net The final crystal system adopted by thallium(I) octanoate would depend on the intricate packing of the octanoate chains and the coordination preferences of the thallium(I) ion, which together dictate the most energetically favorable crystal lattice.
To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the related compound thallium(I) salicylate are presented below.
| Parameter | Value for Thallium(I) Salicylate researchgate.net |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.8021(18) |
| b (Å) | 8.2930(19) |
| c (Å) | 19.773(4) |
| Volume (ų) | 1443.4(5) |
| Z (Formula units per cell) | 8 |
The coordination environment of the thallium(I) ion is characterized by its interaction with the oxygen atoms of the octanoate carboxylate group. In related structures, the Tl⁺ ion typically exhibits a range of coordination numbers, commonly from four to six. researchgate.net A key feature of Tl(I) coordination chemistry is the influence of the 6s² lone pair of electrons. This lone pair is often stereochemically active, meaning it occupies space in the coordination sphere, resulting in a "hemidirected" or distorted geometry where the coordinating ligands are pushed to one side. researchgate.net
This leads to a gap in the coordination sphere and an irregular arrangement of ligands, rather than a symmetric geometry like a perfect octahedron or tetrahedron. researchgate.net For this compound, the thallium ion would be expected to be coordinated by the two oxygen atoms of a single carboxylate group in a chelated or bridging fashion. The Tl-O bond distances would likely be in the range of 2.5 to 3.1 Å. nih.gov The flexible nature of the octanoate chain could allow for various coordination modes, including bridging between multiple thallium centers.
Thallium(I) compounds are well-known for forming complex supramolecular structures through a combination of primary coordination bonds and weaker intermolecular interactions. researchgate.net The assembly of this compound in the solid state would be governed by more than just the direct Tl-O coordination.
Weak interactions that are likely to play a crucial role include:
Thallophilic Interactions (Tl···Tl): Although generally weak, these metal-metal interactions can influence the packing of molecules.
Secondary Tl···O Interactions: A thallium ion coordinated by one carboxylate group may form longer, weaker interactions with oxygen atoms from neighboring molecules. nih.gov
Tl···C Interactions: The thallium(I) ion can also engage in interactions with the carbon atoms of the alkyl chains, further stabilizing the crystal structure. researchgate.net
These combined interactions typically lead to the formation of one- or two-dimensional polymeric chains or layers in the solid state, a common motif for thallium(I) carboxylates. researchgate.net The self-assembly process is driven by the tendency to satisfy the coordination requirements of the Tl⁺ ion while efficiently packing the organic ligands.
Solution-State Structural Probing using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. A multi-nuclear approach would be essential to fully characterize this compound in various solvents.
A complete NMR analysis would involve examining the signals from the octanoate ligand and, crucially, the thallium ion itself.
¹H and ¹³C NMR: These spectra would provide information about the octanoate ligand. The chemical shifts would confirm the structure of the eight-carbon chain. Changes in chemical shifts or line broadening, particularly for the carbons and protons near the carboxylate headgroup, could indicate the nature of the interaction with the thallium ion in solution.
²⁰⁵Tl NMR: Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a spin of 1/2. cnr.it ²⁰⁵Tl is generally preferred due to its higher natural abundance (70.5%) and slightly narrower signal linewidths. huji.ac.il The ²⁰⁵Tl nucleus is exceptionally sensitive to its chemical environment, boasting a very wide chemical shift range of over 6000 ppm. cnr.it This sensitivity makes ²⁰⁵Tl NMR an excellent probe for studying changes in coordination, solvent effects, and aggregation state. The observed chemical shift for this compound would be highly dependent on the solvent and the concentration, reflecting the dynamic equilibria between different species in solution.
| Nucleus | Spin | Natural Abundance (%) | Key Information Provided |
|---|---|---|---|
| ¹H | 1/2 | 99.98 | Structure and conformation of the octanoate alkyl chain. |
| ¹³C | 1/2 | 1.1 | Carbon backbone structure; detects interaction at the carboxylate head. |
| ²⁰⁵Tl | 1/2 | 70.5 | Highly sensitive probe of Tl⁺ coordination, aggregation, and solution dynamics. huji.ac.il |
| ²⁰³Tl | 1/2 | 29.5 | Less sensitive alternative to ²⁰⁵Tl, can provide complementary data. huji.ac.il |
The behavior of this compound in solution is likely to be complex. Studies on related compounds, such as thallium(I) alkoxides, have shown that they tend to form aggregates, specifically tetrameric species, in non-polar solvents. rsc.org It is plausible that this compound would exhibit similar behavior, forming aggregates like dimers or tetramers where the thallium and carboxylate groups form a central core, with the octanoate chains extending outwards.
The degree of aggregation would be influenced by solvent polarity and concentration. In polar, coordinating solvents, solvent molecules might compete for coordination sites on the thallium ion, potentially favoring monomeric species. In contrast, non-polar solvents would favor self-association. NMR spectroscopy, particularly ²⁰⁵Tl NMR, would be instrumental in detecting these different species, as each would have a distinct chemical shift. The conformation of the long octanoate chain would be affected by this aggregation, with packing constraints in an aggregate leading to more ordered conformations compared to a freely tumbling monomer in solution.
Vibrational Spectroscopy for Bonding Characterization (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within this compound. The analysis of vibrational modes, particularly those involving the carboxylate group and the thallium-oxygen bond, provides critical insights into the coordination environment of the thallium(I) ion.
Analysis of Carboxylate Vibrational Modes
The carboxylate group (-COO⁻) of the octanoate ligand exhibits characteristic vibrational modes that are sensitive to its coordination environment. The most significant of these are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. The positions of these bands in the IR and Raman spectra can elucidate the nature of the metal-carboxylate interaction.
In carboxylate salts, the C-O bonds have a bond order of approximately 1.5, resulting in two distinct, intense absorption bands. spectroscopyonline.com Generally, the asymmetric stretch appears in the range of 1650–1540 cm⁻¹, while the symmetric stretch is observed between 1450–1360 cm⁻¹. spectroscopyonline.com
The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is particularly diagnostic of the coordination mode. A larger separation is typically associated with a monodentate coordination, while a smaller separation suggests a bidentate or bridging interaction. The relationship between the OCO bond angle and the frequency of these modes has been explored, indicating that the splitting between the symmetric and antisymmetric stretches can be predicted from the bond angle. chemrxiv.orgresearchgate.net
Table 1: Typical Vibrational Modes of Coordinated Carboxylates
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Asymmetric Carboxylate Stretch (νₐₛ) | 1650 - 1540 |
| Symmetric Carboxylate Stretch (νₛ) | 1450 - 1360 |
Note: The exact frequencies for this compound may vary based on its specific solid-state structure.
Thallium-Oxygen Bond Stretching Frequency Assignments
The direct vibration of the thallium-oxygen (Tl-O) bond is expected to occur at lower frequencies, typically in the far-infrared region of the spectrum. The assignment of these modes can be complex due to the presence of other low-frequency vibrations. However, studies of related compounds, such as thallium(I) alkoxides, provide a basis for assigning these frequencies. In tetrameric thallium(I) alkoxides, vibrations involving the Tl₄O₄ core are observed, and a normal coordinate analysis can be used to assign the Tl-O stretching modes. electronicsandbooks.com While the exact frequency for the Tl-O stretch in this compound is not documented in the available literature, it is anticipated to be in a similar low-frequency region, reflecting the relatively weak and ionic nature of the bond.
Electronic Spectroscopy and Photoelectron Spectroscopy for Electronic Structure Insights
Electronic spectroscopy, such as UV-Visible absorption spectroscopy, and photoelectron spectroscopy provide information about the electronic structure of a compound. For thallium(I) compounds, electronic transitions often involve the 6s² lone pair of electrons. While specific electronic spectra for this compound are not available, the luminescence properties of other thallium(I) compounds, which arise from electronic transitions, have been studied. For example, Tl[CB₁₁H₁₂] exhibits strong photoluminescence attributed to an interconfigurational transition from the [Xe]4f¹⁴5d¹⁰6s² ground state to a [Xe]4f¹⁴5d¹⁰6s¹6p¹ excited state. mdpi.com This indicates that electronic transitions in thallium(I) compounds can be observed and are related to the promotion of a 6s electron.
Photoelectron spectroscopy could provide further details on the electronic structure by measuring the binding energies of the core and valence electrons. This technique would be sensitive to the chemical environment of the thallium and oxygen atoms, offering insights into the nature of the Tl-O bond.
Advanced Mass Spectrometry for Molecular Composition and Fragmentation Studies
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₁₅O₂Tl), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 347.59 g/mol , considering the isotopes of thallium).
Upon ionization, the molecular ion can undergo fragmentation. Based on the fragmentation patterns of similar compounds like alkanes and esters, several fragmentation pathways can be predicted for this compound. docbrown.infonih.gov
A likely fragmentation pathway would involve the loss of the octanoate ligand as a radical, resulting in a strong peak corresponding to the thallium(I) ion (Tl⁺) at m/z 203 and 205, reflecting the natural isotopic abundance of thallium.
Alternatively, fragmentation of the octanoate ligand itself is expected. Common fragmentation patterns for alkyl chains involve the loss of successive alkyl fragments (e.g., CH₃, C₂H₅, C₃H₇). Therefore, peaks corresponding to the loss of these fragments from the molecular ion would be anticipated. For instance, the loss of a propyl group (C₃H₇) would result in a significant peak, as the resulting secondary carbocation is relatively stable. The base peak in the mass spectrum of octane (B31449) is the C₃H₇⁺ ion at m/z 43. docbrown.info Similar fragments would be expected for the octanoate chain.
Another possible fragmentation pathway for esters involves cleavage next to the carbonyl group. This could lead to fragments such as [C₇H₁₅CO]⁺ or [C₇H₁₅]⁺.
Thermal Analysis for Phase Transition Behavior and Decomposition Pathways
Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing the phase transitions and thermal stability of materials. azom.com These methods measure the difference in temperature (DTA) or heat flow (DSC) between a sample and a reference as a function of temperature.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Phase Diagram Construction
For thallium(I) alkanoates, a series of phase transitions are observed upon heating, including crystal-crystal transitions, melting to a liquid crystal phase, and finally clearing to an isotropic liquid. researchgate.net The transition temperatures are dependent on the length of the alkyl chain.
Based on the phase behavior of the homologous series of thallium(I) alkanoates, the following phase transition temperatures can be estimated for this compound (n=8). researchgate.net
Table 2: Estimated Phase Transition Temperatures for this compound
| Transition | Estimated Temperature (°C) |
| Crystal to Intermediate Solid Phase | ~70 - 90 |
| Intermediate Solid Phase to Liquid Crystal | ~120 - 140 |
| Liquid Crystal to Isotropic Liquid (Melting) | ~200 - 220 |
Note: These temperatures are estimations based on graphical data for the thallium(I) alkanoate series and may vary slightly for a pure sample of this compound.
The DSC and DTA curves would show endothermic peaks corresponding to these phase transitions. The area under the DSC peaks can be used to determine the enthalpy of these transitions, providing further thermodynamic data for the construction of a detailed phase diagram. The presence of an intermediate "rotator phase" is also a characteristic feature of some metal alkanoates, where the alkyl chains exhibit conformational disorder before the complete melting of the crystal lattice. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) is a crucial analytical technique used to determine the thermal stability of a material and to study its decomposition profile as a function of temperature. In a typical TGA experiment, the mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere. The resulting data, a thermogram, plots the percentage of weight loss against temperature, providing valuable insights into the thermal events such as desolvation, decomposition, and phase transitions.
Despite a comprehensive search of scientific literature, specific experimental data from the thermogravimetric analysis of this compound is not publicly available. Research on the thermal properties of thallium(I) carboxylates is limited, with some studies focusing on alkanoates with different chain lengths, such as thallium(I) n-hexanoate and thallium(I) n-decanoate. However, the thermal stability and decomposition pathways of metal carboxylates are known to be influenced by factors including the nature of the metal cation and the chain length of the carboxylate anion. Therefore, direct extrapolation of data from other thallium(I) alkanoates to predict the precise thermal behavior of this compound would be scientifically unfounded.
Generally, the decomposition of metal carboxylates can proceed through various mechanisms, often leading to the formation of metal oxides, metal carbonates, or the pure metal, with the release of gaseous byproducts such as carbon dioxide and ketones. The specific decomposition products and the temperatures at which these processes occur are unique to each compound.
Without experimental TGA data for this compound, it is not possible to provide a detailed analysis of its thermal stability, decomposition temperatures, or to construct a data table of its thermal degradation profile. Further experimental research is required to elucidate these properties for this compound.
Applications in Advanced Materials Science and Catalysis
Thallium(I) Octanoate (B1194180) as a Precursor for Functional Materials
Organometallic compounds are crucial as precursors for creating advanced materials such as ceramics, metal-oxide superconductors, nanomaterials, and quantum dots. americanelements.com Thallium(I) octanoate, being a thallium source that is soluble in organic solvents, fits the profile of a precursor for applications requiring non-aqueous solubility, such as thin-film deposition and the synthesis of specialized nanomaterials. americanelements.com
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are cornerstone techniques for manufacturing high-quality, high-performance solid materials and thin films for the semiconductor industry. sigmaaldrich.comsigmaaldrich.com These processes involve the use of volatile precursor molecules that are transported in the gas phase to a substrate, where they react or decompose to form the desired film. helsinki.fi ALD, a subclass of CVD, offers exceptional control over film thickness and conformality by using sequential, self-limiting surface reactions. helsinki.fi
The suitability of a compound as a CVD or ALD precursor hinges on several key properties, including volatility, thermal stability at the deposition temperature, and sufficient reactivity. helsinki.fi Organometallic compounds, such as metal carboxylates, are often explored as precursors. Thallium(I) compounds, including alkoxides like thallium(I) ethoxide, are categorized as potential CVD & ALD precursors. strem.com While specific research on this compound as a CVD or ALD precursor is not extensively documented, its properties as a thallium organometallic compound suggest its potential in this area. americanelements.com For instance, related metal-organic precursors are used to deposit thin films of thallium-based high-temperature superconductors. scitation.org
Table 1: General Requirements for ALD/CVD Precursors
| Property | Description | Relevance to this compound |
|---|---|---|
| Volatility | The ability to be vaporized and transported to the substrate without decomposition. | The long alkyl chain of the octanoate ligand may influence volatility. |
| Thermal Stability | Must be stable enough to prevent premature decomposition in the gas phase but reactive enough to deposit on the substrate. | The decomposition temperature of this compound is a critical parameter. |
| Reactivity | Must react with the substrate or a co-reactant in a controlled manner to form the desired film. | The Tl-O bond is reactive and can participate in surface reactions. |
| Purity | High purity is essential to avoid incorporation of contaminants into the thin film. | Synthesis and purification methods determine the final precursor purity. |
Thallium-containing nanomaterials are of interest for various applications. Research has demonstrated that thallium(I) coordination polymers can serve as precursors for the preparation of thallium oxide micro- and nanostructures through methods like sonochemical and mechanochemical processes. nih.govresearchgate.net Thermal methods, including the calcination of various precursors, are also effective techniques for synthesizing thallium oxides. researchgate.net
Organometallic compounds are frequently employed as precursors for the synthesis of nanomaterials and quantum dots (QDs). americanelements.com The synthesis of colloidal QDs, which are semiconductor nanocrystals, often relies on the thermolytic decomposition of organometallic precursors. nih.gov For example, cadmium carboxylates, including cadmium octanoate, have been used as cadmium precursors in the synthesis of CdSe QDs. nih.gov A patent for QD synthesis lists thallium as a potential metal source. google.com The synthesis of thallium nitrate (B79036) nanoparticles has also been reported through methods like precipitation and sol-gel processes. nanorh.com
Given this context, this compound can be considered a viable precursor for thallium-containing nanomaterials. Its decomposition can yield thallium oxide or metallic thallium nanoparticles, depending on the reaction conditions. Its role as a soluble thallium source makes it a candidate for colloidal synthesis routes for creating thallium-based or thallium-doped quantum dots. The chemistry of the precursor is a crucial step for the development of quantum dots. unimore.it
Metal alkanoates are a significant class of ionic metallomesogens, known for forming thermotropic liquid crystals and mesomorphic glasses. researchgate.net These materials are of interest for their potential in nonlinear-optical applications. researchgate.net
Specific research has been conducted on the phase behavior of binary systems containing this compound. A study of the phase diagram of the binary system of cobalt(II) octanoate and this compound, using differential thermal analysis and polythermal polarization microscopy, revealed the formation of liquid crystalline solutions of a smectic modification. researchgate.net This study also determined the temperature and composition ranges for the formation of liquid crystals and glasses in this system. researchgate.net The ability of metal alkanoates to form stable glasses at room temperature is a key feature for developing new nanocomposites with strong nonlinear-optical responses. researchgate.net
Table 2: Phase Behavior of the Cobalt(II) Octanoate - this compound Binary System
| Component | Molar Percentage | Phase Transition | Temperature (°C) |
|---|---|---|---|
| This compound | 100 | Crystal to Liquid Crystal | 140 |
| This compound | 100 | Liquid Crystal to Isotropic Liquid | 220 |
| Cobalt(II) Octanoate / this compound | Varies | Formation of liquid crystalline solutions | Varies with composition |
| Cobalt(II) Octanoate / this compound | Varies | Formation of glassy materials | Varies with composition |
Data derived from phase diagram studies. researchgate.net
Thallium-containing compounds are actively being investigated for their use in advanced electronic and optical technologies. samaterials.com The unique electronic properties of thallium lead to characteristics desirable for optoelectronic devices, such as potentially low electrical resistivities and high carrier mobilities. epj.org Research into newly synthesized thallium-based chalcogenides has shown high absorption in the visible spectrum, a key property for optoelectronic applications. epj.org Thallium compounds are also used in the production of specialized semiconductors and infrared detection systems. samaterials.com
In the realm of superconductivity, thallium-based cuprates are among the high-temperature superconductors with the highest known transition temperatures. The synthesis of these materials often involves precursor films. For example, epitaxial Tl₂Ba₂Ca₂Cu₃O₁₀ thin films with a critical temperature (Tc) of 115 K have been grown using a metal-organic chemical vapor deposition (MOCVD) process to create a Ba-Ca-Cu-Ox precursor film, followed by the incorporation of thallium in a post-annealing step. scitation.org Furthermore, a patented method describes the formation of polycrystalline thallium system superconductors by annealing a precursor deposit of calcium, barium, and copper oxides in the presence of a thallous oxide source. google.com this compound, as a source of thallium, could potentially be used in the preparation of such precursor materials for superconducting ceramics.
Catalytic Roles and Mechanistic Insights
Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. libretexts.org This type of catalysis is fundamental to many processes in organic synthesis, offering high selectivity and mild reaction conditions. libretexts.orgresearchgate.net
Transition metal complexes are widely used as homogeneous catalysts. libretexts.org The catalytic cycle typically involves elementary steps such as the coordination of reactants to the metal center, reaction of the coordinated ligands, and dissociation of the products. libretexts.org
Thallium salts have a well-established role in organic synthesis. For example, thallium(III) trifluoroacetate (B77799) (TTFA) has been used effectively for non-phenolic oxidative coupling reactions. rsc.org While the catalytic activity of this compound itself is not extensively detailed in the literature, the principles of homogeneous catalysis suggest its potential. As a soluble metal carboxylate, this compound can provide Tl(I) ions in solution. The octanoate anion could act as a base or a ligand, influencing the reaction environment. The reactivity of the Tl(I)/Tl(III) redox couple is central to the catalytic activity of thallium compounds in various oxidation reactions. Therefore, this compound could potentially catalyze certain organic transformations, such as oxidations or polymerizations, although specific research is needed to validate and characterize these roles. The use of organometallic compounds as catalysts in general is a broad and active area of research. americanelements.comruhr-uni-bochum.de
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cobalt(II) octanoate |
| Thallium(I) Neodecanoate |
| Thallium(I) ethoxide |
| Thallium oxide |
| Cadmium octanoate |
| Cadmium selenide (B1212193) (CdSe) |
| Thallium nitrate |
| Thallium(I) triflate |
| Tl₂Ba₂Ca₂Cu₃O₁₀ |
| Ba-Ca-Cu-Oxide |
| Thallous oxide |
Heterogeneous Catalysis with Supported Thallium Species
Heterogeneous catalysts containing thallium species have been developed to facilitate a number of organic transformations. rsc.org In this type of catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.org The process involves the adsorption of reactants onto the catalyst's surface, a chemical reaction between the adsorbed molecules, and finally, the desorption of the products. libretexts.org
Thallium-based solid catalysts have been used in several organic reactions. For instance, thallium oxides supported on silica (B1680970) (TlxOy/SiO2) have been employed as heterogeneous catalysts in the liquid-phase Friedel–Crafts-type benzylation of aromatic compounds. rsc.org The exact composition of the thallium oxide on the silica support can be complex, potentially containing both Tl(I) and Tl(III) oxidation states. rsc.org Other solid supports for thallium species include alumina, titanium dioxide, magnesium oxide, and zirconia. rsc.org
The design of these catalysts can involve immobilizing the thallium species onto a support material. One approach involves the covalent grafting of a thallium complex onto functionalized mesoporous materials like MCM-41. researchgate.net This method aims to combine the high activity of a homogeneous catalyst with the stability and recoverability of a heterogeneous system. researchgate.net The interaction between the metal species and the support is a critical factor influencing the catalyst's performance, as electronic interactions can affect the charge density and distribution of the metal, thereby impacting its catalytic properties. nih.gov
Table 1: Examples of Supported Thallium Catalysts in Organic Transformations
| Solid Catalyst | Transformation |
|---|---|
| 5 wt% TlxOy/SiO2 | Friedel–Crafts-type benzylation |
| 5 wt% TlxOy–1.5 wt% Li2O/SiO2 | Friedel–Crafts-type benzylation |
| V–Cs–Cu–Tl on TiO2·SiC | Partial oxidation of p-tert-butyltoluene |
| Iron–thallium catalysts | Carbon monoxide hydrogenation |
Source: rsc.org
Mechanistic Studies of Catalytic Cycles Involving this compound
The catalytic activity of thallium compounds stems from their ability to participate in various reaction pathways. Thallium can exist in both +1 and +3 oxidation states, allowing for its involvement in redox cycles. chemicalengineeringworld.com While detailed mechanistic studies specifically involving this compound are not extensively documented in the provided search results, the general principles of catalysis involving thallium salts can be inferred.
For instance, thallium(I) cations can act as acid catalysts to promote reactions like esterification and the oxidation of alkyl aromatic compounds. rsc.org In a hypothetical catalytic cycle, the Tl(I) ion could coordinate to a reactant, activating it for a subsequent transformation. After the product is formed, the Tl(I) catalyst would be regenerated and released back into the cycle. oulu.fi
In the context of oxidation reactions, a cycle might involve the Tl(I)/Tl(III) redox couple. The Tl(I) species could be oxidized to Tl(III) by an oxidizing agent, and the resulting Tl(III) species would then oxidize the substrate, returning to the Tl(I) state. The specific ligands bound to the thallium, such as the octanoate anion, would modulate the redox potential and reactivity of the metal center.
Arrhenius analysis of related catalytic systems, such as palladium-bismuth-tellurium catalysts for alcohol oxidation, reveals large pre-exponential factors, which are consistent with a surface-mediated rate-limiting step involving the bound substrate. google.com Similar detailed kinetic and mechanistic studies would be necessary to fully elucidate the role of this compound in specific catalytic cycles.
Design of Novel Thallium-Based Catalyst Systems
The design of new catalyst systems is a burgeoning area of research, driven by the need for more efficient and selective chemical processes. researchgate.netimperial.edu For thallium-based catalysts, this involves the synthesis of novel organometallic compounds and the development of advanced support materials. americanelements.com
Thallium(I) carboxylates, such as thallium(I) 2-ethylhexanoate (B8288628) (an isomer of octanoate), are considered for use in catalysts for oxidation, hydrogenation, and polymerization reactions. americanelements.com The solubility of these organometallic compounds in organic solvents makes them suitable for use in homogeneous catalysis or as precursors for creating heterogeneous catalysts. americanelements.com
One strategy for designing new catalysts is the creation of supported single-atom catalysts, where individual metal atoms are dispersed on a support material. nih.gov This approach maximizes the efficiency of the metal usage and can lead to unique catalytic properties. Another approach involves anchoring homogeneous metal complexes onto insoluble supports, which improves their recovery and reusability. researchgate.net For example, thallium nitrate has been used to create a catalyst by immobilizing it on isonicotinamide-functionalized mesoporous MCM-41. researchgate.net This demonstrates a pathway for designing novel, reusable heterogeneous catalysts where a precursor like this compound could potentially be used.
The study of phase diagrams of systems containing thallium compounds can also aid in the design of new materials with specific properties, such as topological insulators based on complex thallium chalcogenides. researchgate.netresearchgate.net This highlights the broader role of thallium chemistry in materials design beyond just catalysis.
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C8H15O2Tl |
| Thallium(III) oxide | Tl2O3 |
| Silica | SiO2 |
| Alumina | Al2O3 |
| Titanium dioxide | TiO2 |
| Magnesium oxide | MgO |
| Zirconia | ZrO2 |
| Thallium(I) 2-ethylhexanoate | Tl[OOCCH(C2H5)C4H9] |
| Thallium(I) nitrate | TlNO3 |
| p-tert-butyltoluene | C11H16 |
| Carbon monoxide | CO |
| Isonicotinamide | C6H6N2O |
Theoretical and Computational Chemistry Studies of Thallium I Octanoate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of the chemical bonds in thallium(I) octanoate (B1194180). These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Detailed research findings on other thallium(I) compounds suggest that the bonding in thallium(I) octanoate is largely ionic, characterized by a significant electrostatic interaction between the thallium(I) cation (Tl⁺) and the octanoate anion (C₈H₁₅O₂⁻). Computational analyses of various Tl(I) complexes indicate that there are often only minimal covalent interactions between the thallium cation and the coordinating ligands. nih.gov The presence of the 6s² lone pair on the Tl⁺ ion is a key feature that influences its coordination chemistry and can lead to secondary interactions.
Key areas of investigation using quantum chemical calculations include:
Nature of the Tl-O bond: Determining the degree of covalent character versus ionic character in the interaction between the thallium ion and the carboxylate group of the octanoate.
Role of the 6s² lone pair: Investigating the stereochemical activity of the lone pair and its influence on the coordination geometry around the thallium center.
Electron density distribution: Mapping the electron density to identify regions of charge concentration and depletion, providing a visual representation of the bonding.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules like this compound. ntnu.nosphinxsai.com DFT calculations are instrumental in predicting the molecule's three-dimensional structure and its spectroscopic properties.
Geometry Optimization:
Spectroscopic Property Prediction:
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies and intensities. This allows for the assignment of peaks in experimental infrared (IR) and Raman spectra to specific molecular motions, such as the stretching of the C=O and C-O bonds in the carboxylate group and the Tl-O bond.
NMR Spectroscopy: DFT can be used to calculate NMR chemical shifts. For this compound, this would be particularly useful for predicting the ²⁰⁵Tl and ¹³C chemical shifts, providing insights into the local electronic environment of these nuclei.
To accurately model thallium compounds, it is often necessary to use exchange-correlation functionals that can account for long-range interactions. nih.gov
Table of Predicted Spectroscopic Data (Hypothetical) This table is a hypothetical representation of data that could be generated using DFT calculations, as specific experimental or calculated data for this compound is not readily available.
| Spectroscopic Property | Predicted Value | Associated Molecular Motion/Environment |
|---|---|---|
| IR Frequency (C=O stretch) | ~1550-1610 cm⁻¹ | Stretching of the carboxylate double bond |
| IR Frequency (C-O stretch) | ~1400-1450 cm⁻¹ | Stretching of the carboxylate single bond |
| IR Frequency (Tl-O stretch) | ~200-400 cm⁻¹ | Vibration of the thallium-oxygen bond |
| ¹³C NMR Chemical Shift (COO⁻) | ~170-185 ppm | Carboxylate carbon environment |
| ²⁰⁵Tl NMR Chemical Shift | Highly variable | Sensitive to coordination and solvent effects |
Molecular Dynamics Simulations for Solution Behavior and Interfacial Phenomena
While quantum chemical methods are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a set of force fields that describe the interactions between particles.
For this compound, MD simulations can provide valuable insights into its behavior in different environments:
Solution Behavior: In a solvent like water, this compound would dissociate into Tl⁺ ions and octanoate anions. MD simulations can model the hydration shells around these ions, revealing the number of water molecules in the first and second coordination spheres and their residence times. These simulations can also be used to study the aggregation of octanoate anions to form micelles, a common behavior for surfactants. nih.gov While studies have been conducted on sodium octanoate micelles, MD simulations could elucidate the specific role of the larger, more polarizable Tl⁺ counterion on micelle formation and structure. grafiati.com
Interfacial Phenomena: The adsorption and organization of this compound at interfaces, such as the air-water interface, can be simulated. This is crucial for understanding its properties as a surfactant. Simulations can predict properties like the surface excess concentration and the orientation of the octanoate chains at the interface. Studies on similar alkali perfluoro-n-octanoates have shown that the nature of the counterion can influence the packing and minimum surface area per molecule. acs.org
Advanced Computational Approaches for Metal-Metal Interactions
A fascinating aspect of thallium(I) chemistry is the potential for metallophilic interactions, which are weak, attractive forces between closed-shell metal centers. mdpi.com In the case of thallium, these are often referred to as "thallophilic" interactions (Tl···Tl). While these are more common in compounds with multiple thallium atoms, they can also influence the crystal packing in salts like this compound.
Advanced computational methods are required to accurately describe these weak interactions, which are dominated by electron correlation and relativistic effects.
High-level ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally expensive, provide a more accurate description of electron correlation than standard DFT.
Specialized DFT functionals: Certain DFT functionals, particularly those with corrections for dispersion forces (e.g., DFT-D), are better suited for studying weak interactions like thallophilic bonds. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be applied to the calculated electron density to find bond critical points between thallium atoms, providing evidence for the existence of a Tl···Tl interaction and quantifying its strength.
Environmental Transformation Pathways and Advanced Analytical Methodologies
Investigations into Environmental Speciation and Transformation of Thallium(I) Octanoate (B1194180)
The environmental fate of thallium is largely governed by its oxidation state. In natural environments, thallium primarily exists in two states: the monovalent thallous form (Tl(I)) and the trivalent thallic form (Tl(III)). researchgate.netchemicke-listy.cz The Tl(I) ion is generally more stable and predominant in aqueous solutions, while Tl(III) is more stable in organic compounds. researchgate.netchemicke-listy.cz Given that thallium compounds can be highly soluble, they are mobile in soil and readily transported into aquatic systems. nih.govnih.gov
Redox Transformations in Aquatic Systems
In aquatic environments, the speciation between Tl(I) and Tl(III) is critical as it affects toxicity and mobility. publish.csiro.au The Tl(I) ion, released from thallium(I) octanoate, is the thermodynamically more stable form in most natural waters. publish.csiro.auresearchgate.net However, redox reactions can lead to the oxidation of the less reactive Tl(I) to the more toxic Tl(III). publish.csiro.aufiveable.me
This transformation is influenced by several environmental factors:
Presence of Oxidizing Agents: Strong oxidizing agents present in the water can facilitate the conversion of Tl(I) to Tl(III).
pH Levels: Changes in pH can affect the stability and interaction of thallium ions. epa.gov Increasing pH can lead to extensive interaction between thallium and humic acids, potentially influencing its redox state. epa.gov
Anoxic Conditions: Under anoxic conditions, such as in deep sediments, Tl(III) can be reduced back to the more mobile Tl(I), which can then be remobilized into the water column. publications.gc.ca
Despite the general stability of Tl(I), studies of natural waters have shown that Tl(III) can be the dominant species in some cases, suggesting that environmental oxidation mechanisms are significant. researchgate.net The biogeochemical cycles of elements like manganese and iron, which are driven by redox reactions, can also influence the transformation of thallium species. fiveable.megoldschmidt.info
Photochemical and Biogeochemical Degradation Mechanisms
The degradation of this compound involves pathways affecting both its inorganic (thallium) and organic (octanoate) components.
Photochemical Degradation: Direct photochemical transformation of the thallium ion itself is not considered a primary degradation pathway in the environment. publications.gc.ca While some thallium compounds, such as thallous chloride, are known to be photosensitive, there is little evidence to suggest that sunlight significantly alters thallium speciation in the atmosphere or in aquatic systems. publications.gc.ca The primary role of sunlight may be indirect, influencing the production of reactive oxygen species or the degradation of organic matter complexed with thallium, which in turn could affect its redox state. fisheries.orgresearchgate.net
Biogeochemical Degradation: The octanoate anion, being a fatty acid, is expected to be readily biodegradable by microorganisms in soil and water. This process would release the Tl(I) ion. The fate of the Tl(I) ion is then subject to various biogeochemical processes:
Bioaccumulation: Thallium is not an essential element and can be readily taken up by organisms, including plants and aquatic life, entering the food chain. nih.govpublications.gc.ca Tl(I) can mimic essential cations like potassium (K⁺), leading to its transport across biological membranes. researchgate.netnih.gov
Adsorption and Partitioning: In terrestrial environments, thallium ions can bind to soil matrices, which limits their transport. nih.gov However, anthropogenic thallium in soils has been found to be very soluble and mobile. publications.gc.ca In aquatic systems, thallium can partition between the water column and sediments. epa.gov
Precipitation: In reducing environments, Tl(I) may precipitate as a sulfide, removing it from the solution. epa.gov Conversely, the precipitation of Tl(OH)₃ can be a mechanism for removing Tl(III) from water. publications.gc.ca
Development of Advanced Analytical Techniques for Environmental Monitoring of Thallium(I) Species
Accurate monitoring of thallium is challenging due to its low concentrations in environmental samples (often in the µg/kg or ng/L range) and the need to distinguish between its different species. researchgate.netnih.gov Therefore, sensitive analytical methods that combine separation and detection are required.
Chromatographic Separation Methods for Speciation Analysis
Speciation analysis is crucial for evaluating the environmental risk of thallium, and chromatographic techniques are frequently employed to separate Tl(I) and Tl(III) prior to detection. researchgate.nettandfonline.com High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose.
Common HPLC approaches include:
Ion-Exchange Chromatography: This method separates ions based on their affinity for an ion-exchange resin. Anion exchange columns, such as the Hamilton PRP-X100, have been used effectively to separate Tl(I) from Tl(III) after the latter is complexed with an agent like diethylenetriaminepentaacetic acid (DTPA) to form a stable anionic complex. nih.govresearchgate.net
Reversed-Phase Chromatography: In this technique, a nonpolar stationary phase (like a C8 column) is used with a polar mobile phase. researchgate.net This method has also been successful in separating Tl(I) and Tl(III) in under two minutes. researchgate.net
The selection of the mobile phase is critical for achieving effective separation. nih.gov Mobile phases often consist of a buffer solution, such as ammonium (B1175870) acetate (B1210297), and a complexing agent to stabilize one of the thallium species. nih.govresearchgate.net
| Chromatographic Method | Column Type | Mobile Phase Composition | Coupled Detection Method | Reference |
|---|---|---|---|---|
| Anion Exchange Chromatography | Hamilton PRP-X100 | 200 mmol/L ammonium acetate and 10 mmol/L DTPA (pH = 4.2) | ICP-MS | nih.gov |
| Cation Exchange Chromatography | Dionex CS12A (guard column) | 15 mmol/L HNO₃ and 3 mmol/L DTPA | ICP-MS | nih.gov |
| Reversed-Phase HPLC (RP-HPLC) | C8 Column | 7 mmol/L TBAP, 6 mmol/L DTPA in 2% (v/v) methanol (B129727) (pH 5) | ICP-MS | researchgate.net |
Spectrometric and Electrochemical Detection in Complex Matrices
Following chromatographic separation, highly sensitive detectors are needed to quantify the trace levels of thallium species.
Spectrometric Methods: These are the most widely used techniques for thallium determination due to their high sensitivity and robustness. unibo.it
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a powerful technique for trace element analysis and is frequently coupled with HPLC for thallium speciation. nih.govnih.govresearchgate.net It offers very low detection limits, often in the nanogram per liter (ng/L) range. nih.gov
Atomic Absorption Spectrometry (AAS): Both flame (FAAS) and graphite (B72142) furnace (GFAAS) atomic absorption spectrometry are used for thallium analysis. nih.gov GFAAS, in particular, provides the high sensitivity needed for environmental samples. mdpi.com
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): This is another common spectrometric method for determining total thallium concentrations. researchgate.netmdpi.com
Electrochemical Methods: Electrochemical techniques offer advantages such as high sensitivity, low cost, and the ability to perform simultaneous multi-element analysis. unibo.it
Anodic Stripping Voltammetry (ASV): ASV is a highly sensitive electrochemical method for trace metal ion determination. mdpi.com The technique involves pre-concentrating thallium onto an electrode surface before stripping it off electrochemically and measuring the resulting current. This method can achieve extremely low detection limits, reaching the 10⁻¹¹ mol/L range. mdpi.com It has been successfully applied to the analysis of certified reference materials and real water samples. mdpi.com
| Technique | Abbreviation | Typical Detection Limit | Matrix | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry | HPLC-ICP-MS | 3-12 ng/L | Water | nih.gov |
| Anodic Stripping Voltammetry | ASV | 8 x 10⁻¹¹ mol/L (approx. 16 ng/L) | Water | mdpi.com |
| Spectrofluorimetry | - | 0.16 ng/L | Water, Biological Fluids, Soil | rsc.org |
| Graphite Furnace Atomic Absorption Spectrometry | GFAAS | Low µg/L range | Water, Geological Samples | nih.govmdpi.com |
Future Directions and Emerging Research Avenues for Thallium I Octanoate
Integration with Advanced Synthesis Techniques
Current synthesis methods for simple thallium(I) carboxylates often involve aqueous reactions between a thallium(I) salt, like thallium(I) carbonate, and the corresponding carboxylic acid. researchgate.net Future research will likely move beyond these conventional batch syntheses to incorporate more sophisticated techniques that offer greater control over the material's properties.
Advanced synthesis methodologies that could be explored include:
Microfluidic Synthesis: Utilizing microfluidic reactors could enable precise control over reaction conditions, leading to the formation of highly uniform crystals or nanoparticles of thallium(I) octanoate (B1194180). This technique allows for the systematic study of nucleation and growth kinetics, which is crucial for tailoring material properties. Research into the chemistry of superheavy elements sometimes employs versatile on-line microfluidic apparatus, a technique that could be adapted for detailed studies of thallium compounds. researchgate.net
Sol-Gel Processes: The sol-gel method, widely used for creating metal-oxide materials, could be adapted to produce organic-inorganic hybrid materials incorporating thallium(I) octanoate. researchgate.net This could involve the hydrolysis and condensation of organosilanes in the presence of the thallium salt to form novel composite materials with tailored thermal or optical properties. googleapis.com
Sonochemistry: The application of ultrasound during synthesis can drive reactions and influence particle morphology. For this compound, this could be a method to produce nanocrystals or amorphous phases that may exhibit different properties compared to the bulk material.
Exploration of Novel Functional Material Architectures
The most significant area of current research on this compound involves its behavior in binary systems with divalent metal octanoates, such as cobalt(II) octanoate. These mixtures are known to form liquid crystalline solutions with a smectic modification. grafiati.comresearchgate.net This finding opens the door to the design of new functional material architectures.
Future research should focus on:
Liquid Crystal Composites: Investigating the incorporation of nanoparticles (e.g., gold, diamond) into the this compound-based liquid crystal phases. researchgate.netgoogle.com Such composites could exhibit tunable electronic, optical, or magnetic properties, with potential applications in sensors or display technologies.
Thin-Film Deposition: Developing methods for creating oriented thin films of the liquid crystalline phases. Techniques like spin coating or dip coating could be used to deposit these materials on various substrates, enabling the study of their anisotropic properties and integration into electronic devices.
Glass Formation: The binary systems of this compound have been observed to form glasses upon cooling from the liquid crystalline state. researchgate.net A detailed investigation into the composition-property relationships of these glasses could lead to the development of new optical or ion-conducting glassy materials.
A key study on the binary system of this compound and cobalt(II) octanoate provides a phase diagram that serves as a foundational dataset for these future explorations. researchgate.net
Phase Behavior of the {x(C₇H₁₅COO)₂Co + (100-x)C₇H₁₅COOTl} Binary System
| Molar Fraction of Co(II) Octanoate (x) | Phase(s) Present | Transition Temperatures (°C) |
|---|---|---|
| 0 | Solid this compound (KTl) | Melting point ~140°C, Clearing point ~220°C researchgate.net |
| < 40 | Liquid Crystal (LC) + KTl | Varies with composition |
| ~40-60 | Liquid Crystal (LC) + KD (Congruently melting compound) | Varies with composition |
This table is based on data reported from differential thermal analysis and polarization microscopy studies. researchgate.net KD represents the solid phase of a congruently melting compound formed between the two octanoates.
Interdisciplinary Research with Other Scientific Domains
The properties of this compound suggest several avenues for collaborative research across different scientific fields.
Polymer and Materials Chemistry: While tin octanoate is a well-known catalyst for the ring-opening polymerization of cyclic esters, the catalytic potential of other metal octanoates is an area of active research. researchgate.net Future studies could investigate whether this compound, alone or in combination with other metal carboxylates, can act as a catalyst in polymerization reactions. Its role as a potential precursor for creating polyhydroxyalkanoate (PHA) biopolymers could also be explored, drawing parallels with studies where sodium octanoate is a carbon source. mdpi.comicechim.ro
Nuclear Chemistry: The chemical behavior of thallium is often studied as a homolog for heavier elements, such as the superheavy element nihonium (Nh). researchgate.net Research into the extraction and complexation of this compound, particularly in different solvent systems like ionic liquids, could provide valuable predictive data for designing experiments to study the chemistry of nihonium. researchgate.net
Environmental Science: Given the high toxicity of thallium and its persistence in the environment, researchgate.net this compound could serve as a model compound for studying the environmental fate and transport of organo-thallium species. This includes investigating its interaction with soils, its potential for bioaccumulation, and developing new materials and methods for the selective removal of thallium from contaminated water. mdpi.comacs.org
Challenges and Opportunities in this compound Research
The advancement of research on this compound is accompanied by significant challenges and corresponding opportunities.
Challenges:
Extreme Toxicity: Thallium and its compounds are highly toxic to humans, more so than mercury, cadmium, or lead. researchgate.netnih.gov This presents a major barrier to research, requiring stringent safety protocols, specialized handling facilities, and waste disposal procedures. The high toxicity limits its potential for use in any application where environmental or human exposure is possible.
Limited Commercial Availability: The compound is not widely produced, making it difficult and expensive to acquire for research purposes.
Environmental Concerns: The solubility of thallium(I) compounds means they are readily transported in aqueous environments, posing a significant contamination risk. researchgate.net Any research or application must consider the full lifecycle and potential for environmental release.
Opportunities:
Fundamental Materials Science: The demonstrated ability to form liquid crystals presents a rich opportunity to study the fundamental physics and chemistry of self-assembling soft matter. grafiati.comresearchgate.net Understanding the driving forces for mesophase formation in this system could inform the design of a wide range of other liquid crystalline materials.
Niche Electronic Applications: Thallium compounds are used in some specialized applications, such as high-refractive-index glasses and semiconductors. If this compound-based materials can be shown to have unique optical or electronic properties, they could find use in highly specialized, contained applications such as detectors or components for advanced optical systems.
Development of Remediation Technologies: Studying the chemistry of this compound can aid in the design of highly selective chelating agents or adsorbents for removing thallium from industrial wastewater and contaminated sites. icechim.ro This turns the challenge of its toxicity into an opportunity to develop environmental solutions.
Q & A
Q. What are the recommended methods for synthesizing thallium(I) octanoate with high purity?
this compound can be synthesized by reacting thallium(I) carbonate with octanoic acid in methanol. The reaction mixture is refluxed, followed by recrystallization from hot methanol to ensure purity. Critical steps include stoichiometric control (1:2 molar ratio of Tl₂CO₃ to octanoic acid) and vacuum drying at 50°C to remove residual solvents. This method yields crystalline this compound with confirmed smectic mesophase behavior .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- Polarizing Light Microscopy (PLM): Identifies mesophase textures (e.g., fan texture for smectic A phase at 140–220°C) .
- Infrared (IR) Spectroscopy: Confirms ionic bidentate ligand coordination via νas(COO⁻) and νs(COO⁻) bands (Δν ≈ 135–155 cm⁻¹) .
- Differential Thermal Analysis (DTA): Determines phase transition temperatures (melting at 140°C, clearing at 220°C) .
Q. How does the thermal behavior of this compound compare to other metal octanoates?
this compound exhibits distinct smectic mesophases compared to other univalent metal octanoates:
Advanced Research Questions
Q. How can researchers resolve contradictions in thallium concentration data when studying environmental or synthetic samples?
Discrepancies (e.g., lower Tl levels in Polish limestone vs. global averages ) require:
- Source Analysis: Verify contamination pathways (e.g., coal combustion vs. geological sources) using ICP-MS trace analysis .
- Speciation Techniques: Differentiate Tl(I) and Tl(III) via HPLC-ICP-MS to assess bioavailability and toxicity .
- Quality Control: Use certified reference materials (CRMs) and replicate analyses to minimize instrumental drift .
Q. What experimental design considerations are crucial when studying binary systems involving this compound?
Key factors include:
- Composition Gradients: Prepare precise molar ratios (e.g., 0.1–0.9 mole fractions) to map phase diagrams via DTA and PLM .
- Cooling Rates: Control thermal gradients (1–5°C/min) to observe glass transitions vs. crystalline phases .
- Material Compatibility: Avoid side reactions by pre-drying solvents and using inert atmospheres during synthesis .
Q. What are the challenges in determining thallium speciation in complex matrices, and how can they be addressed?
Challenges include low environmental concentrations (ng/g levels) and redox instability. Methodological solutions:
- Preconcentration: Solid-phase extraction (SPE) with activated carbon or ion-exchange resins to isolate Tl(I) .
- Advanced Detection: Sector-field ICP-MS (SF-ICP-MS) for ultra-trace quantification (detection limit < 0.01 ng/mL) .
- Synchrotron Techniques: X-ray absorption near-edge structure (XANES) to probe Tl oxidation states in situ .
Methodological and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Containment: Use fume hoods and sealed containers to prevent inhalation/ingestion of Tl particulates .
- Waste Management: Neutralize acidic residues before disposal and employ Tl-specific adsorbents (e.g., Prussian blue analogs) .
- Exposure Monitoring: Regular biomonitoring (urinary Tl levels) for researchers, as Tl compounds are neurotoxic .
Q. How should researchers address reproducibility issues in this compound-based experiments?
- Detailed Documentation: Record solvent purity, synthesis temperatures, and humidity levels to minimize batch variability .
- Cross-Validation: Compare results with independent techniques (e.g., XRD for crystallinity vs. PLM for texture) .
- Data Transparency: Publish raw thermal analysis curves and microscopy images in supplementary materials .
Data Contradiction Analysis Example
A study on Polish limestone found Tl concentrations (mean < 0.2 mg/kg) lower than global averages (0.01–1.5 mg/kg) . Contradictions arise from assuming calcareous rocks as primary Tl sources. Resolution steps:
Alternative Sources: Analyze coal ash (used in cement production) for Tl content, as combustion releases volatile Tl species .
Emission Tracking: Use isotopic fingerprinting (Tl⁐²⁰⁵/Tl⁐²⁰³ ratios) to distinguish anthropogenic vs. geogenic origins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
